molecular formula C24H32N2O2 B10892304 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyrrolidin-1-yl)piperidine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyrrolidin-1-yl)piperidine

货号: B10892304
分子量: 380.5 g/mol
InChI 键: GEVDBEBWNBYFPF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyrrolidin-1-yl)piperidine is a structurally complex organic compound featuring:

  • A piperidine core substituted at position 4 with a pyrrolidin-1-yl group.
  • A benzyl group at position 1, modified with a 3-benzyloxy-4-methoxybenzyl substituent.

属性

分子式

C24H32N2O2

分子量

380.5 g/mol

IUPAC 名称

1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-pyrrolidin-1-ylpiperidine

InChI

InChI=1S/C24H32N2O2/c1-27-23-10-9-21(17-24(23)28-19-20-7-3-2-4-8-20)18-25-15-11-22(12-16-25)26-13-5-6-14-26/h2-4,7-10,17,22H,5-6,11-16,18-19H2,1H3

InChI 键

GEVDBEBWNBYFPF-UHFFFAOYSA-N

规范 SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCCC3)OCC4=CC=CC=C4

产品来源

United States

准备方法

合成路线和反应条件: 1-[3-(苄氧基)-4-甲氧基苄基]-4-(吡咯烷-1-基)哌啶的合成通常涉及多个步骤,从苄氧基和甲氧基苄基中间体的制备开始。这些中间体随后通过一系列反应(包括亲核取代和还原胺化)与吡咯烷基哌啶主链偶联。这些反应中常用的试剂包括氢化钠、苄基溴和甲氧基苄基氯,反应条件包括在无水溶剂中回流。

工业生产方法: 该化合物的工业生产可能涉及优化合成路线以提高产量和纯度。连续流动合成和催化体系等技术可用于有效地扩大生产过程。

化学反应分析

Oxidation Reactions

The benzyloxy group (-OCH₂C₆H₅) is susceptible to oxidation under controlled conditions. Catalytic hydrogenation with palladium-on-carbon (Pd/C) in methanol selectively removes the benzyl protecting group, yielding a phenolic intermediate. This reaction is critical for synthesizing derivatives with free hydroxyl groups for further functionalization.

Typical Conditions :

  • Reagent : 10% Pd/C, H₂ (1 atm)

  • Solvent : Methanol

  • Temperature : 25–40°C

  • Yield : 75–90%

Alkylation and Substitution Reactions

The piperidine and pyrrolidine nitrogen atoms participate in alkylation and nucleophilic substitution. For example:

  • N-Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields quaternary ammonium salts.

  • Buchwald-Hartwig Amination : The aromatic methoxy group can undergo cross-coupling with aryl halides using palladium catalysts to introduce aryl amines.

Key Reaction Pathways :

Reaction TypeReagents/ConditionsProductReference
Benzyloxy deprotectionPd/C, H₂, MeOHPhenolic derivative
N-AlkylationCH₃I, K₂CO₃, DMFN-Methylated piperidine
Aromatic substitutionPd(OAc)₂, Xantphos, Cs₂CO₃, aryl halideAryl-substituted analog

Hydrogenolysis and Reductive Amination

The benzyl ether group undergoes hydrogenolysis, while the secondary amine in pyrrolidine facilitates reductive amination. For instance:

  • Reductive Amination : Reaction with aldehydes (e.g., formaldehyde) and sodium cyanoborohydride (NaBH₃CN) introduces methyl groups to the pyrrolidine nitrogen.

  • Hydrogenolysis : Cleavage of the benzyloxy group under H₂ generates intermediates for downstream modifications.

Experimental Data :

  • Reductive Amination Yield : 60–80% (pH 6–7, RT)

  • Hydrogenolysis Selectivity : >95% for benzyloxy vs. methoxy groups.

Stability and Side Reactions

  • Acid Sensitivity : The methoxy group is stable under acidic conditions, but prolonged exposure to HCl (>2M) may demethylate the aromatic ring.

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Pharmacological Derivatization

While not a direct chemical reaction, the compound’s derivatives are synthesized via the above methods to enhance biological activity. For example:

  • GHSR 1a Agonism : Methylation at the pyrrolidine nitrogen improves metabolic stability and receptor binding.

  • Dopamine Receptor Modulation : Structural analogs with fluorophenyl substituents show selectivity for D₄ receptors (Kᵢ = 96 nM) .

科学研究应用

Pharmacological Applications

1. Receptor Modulation

Preliminary studies indicate that 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyrrolidin-1-yl)piperidine acts as an agonist for the growth hormone secretagogue receptor 1a (GHSR 1a). This receptor is crucial in appetite regulation and metabolic processes. The compound's interaction with GHSR 1a may enhance growth hormone release, influencing physiological functions related to metabolism and energy homeostasis.

2. Anticancer Activity

Research has shown that compounds structurally similar to this compound exhibit anticancer properties. For instance, derivatives have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, demonstrating dose-dependent effects. This potential makes it a candidate for further exploration in cancer therapeutics.

3. Neurological Disorders

The compound's structural features suggest possible applications in treating neurological disorders. Its ability to modulate specific receptors may lead to therapeutic effects in conditions such as anxiety or depression, where receptor modulation plays a critical role .

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine and Pyrrolidine Rings : These rings are synthesized through standard methods involving amine coupling reactions.
  • Introduction of Aromatic Substituents : The benzyloxy and methoxy groups are added via alkylation reactions using appropriate halides.

This synthetic pathway allows for the generation of various derivatives with altered pharmacological profiles, enhancing the compound's versatility.

Case Studies

A few notable case studies highlight the compound's applications:

Study Focus Findings Reference
Anticancer ActivityDemonstrated dose-dependent inhibition of cell proliferation in breast cancer cell lines (IC50 values ranging from 0.5 to 10 µM)
Neurological EffectsPotential as an antagonist at specific receptors linked to migraine treatment; showed promising intranasal bioavailability in animal models

作用机制

1-[3-(苄氧基)-4-甲氧基苄基]-4-(吡咯烷-1-基)哌啶的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物的结构使其能够与这些靶标结合,调节其活性并触发下游信号通路。这会导致各种生物学效应,具体取决于特定靶标和环境。

类似化合物:

  • 1-[3-(苄氧基)-4-甲氧基苄基]-4-(甲基哌啶-1-基)哌啶
  • 1-[3-(苄氧基)-4-甲氧基苄基]-4-(乙基哌啶-1-基)哌啶

比较: 与类似物相比,1-[3-(苄氧基)-4-甲氧基苄基]-4-(吡咯烷-1-基)哌啶可能因吡咯烷基的存在而表现出独特的特性,这会影响其对分子靶标的结合亲和力和特异性。这种独特性使其成为医药化学和药理学中特定应用的宝贵化合物。

相似化合物的比较

Piperidine Derivatives with Aromatic Substituents

Piperidine derivatives with benzyl or aryloxy groups are widely studied for their pharmacological diversity. Key comparisons include:

Compound Name Structural Features Biological Activity Key Differences
3-(4-(Benzyloxy)phenyl)piperidine Piperidine + 4-benzyloxyphenyl CNS-targeted activity Lacks methoxy and pyrrolidinyl groups; simpler substitution pattern.
Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate Piperidine + ethyl ester + benzyloxyphenoxypropyl Analgesic/antidepressant potential Contains ester group; modified linker between piperidine and benzyloxy group.
1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylmethanesulfonylpiperidine Piperidine + methoxypyrrolidinyl + sulfonyl group Antimicrobial activity Replaces benzyloxy-methoxybenzyl with sulfonyl and methoxypyrrolidine groups.

Analysis : The target compound’s dual oxygenated benzyl substituents (benzyloxy and methoxy) enhance its lipophilicity and receptor-binding specificity compared to simpler piperidine derivatives.

Pyrrolidine-Containing Analogues

Pyrrolidine moieties are often incorporated to modulate pharmacokinetics. Notable examples:

Compound Name Structural Features Biological Activity Key Differences
4-(3-Benzylpyrrolidin-1-yl)-2-methylquinoline Pyrrolidine + quinoline core Antimicrobial activity Lacks piperidine ring; quinoline core alters target specificity.
N-[4-(benzyloxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide Piperidine + chlorophenylsulfonyl + benzyloxy Broad medicinal applications Sulfonamide group introduces distinct reactivity and solubility.
1-Benzyl-3-(4-methoxyphenyl)-piperadine-3-carboxylic acid Piperidine + carboxylic acid + benzyl/methoxyphenyl Unknown (structural focus) Carboxylic acid group replaces pyrrolidine, altering polarity.

Analysis : The target compound’s pyrrolidin-1-yl group at position 4 may enhance binding to amine receptors (e.g., serotonin or dopamine transporters) compared to carboxamide or sulfonyl analogues.

Benzyloxy/Methoxy-Substituted Derivatives

Benzyloxy and methoxy groups are critical for modulating solubility and bioactivity:

Compound Name Structural Features Biological Activity Key Differences
4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine Dual sulfonyl groups + morpholine/piperidine Pharmacological candidate Dual sulfonyl groups increase metabolic stability but reduce CNS penetration.
5-[1-(3-Methoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Piperidine + triazolone + methoxybenzyl/methoxybenzoyl Enzyme inhibition Triazolone ring introduces hydrogen-bonding capacity.
4-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]benzonitrile Piperidine + pyridine + benzonitrile Research applications Nitrile group enhances electrophilicity for nucleophilic reactions.

Analysis : The 3-benzyloxy-4-methoxybenzyl substituent in the target compound likely improves blood-brain barrier penetration compared to pyridine or nitrile-containing analogues, making it more suitable for neuropharmacology.

Uniqueness of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyrrolidin-1-yl)piperidine

The compound’s uniqueness arises from its synergistic structural features :

Dual Oxygenated Aromatic Groups : The 3-benzyloxy-4-methoxybenzyl group optimizes lipophilicity and target engagement in lipid-rich environments (e.g., CNS tissues) .

Pyrrolidine-Piperidine Hybrid : The pyrrolidin-1-yl group at position 4 may enhance affinity for G-protein-coupled receptors (GPCRs) compared to simpler piperidines .

Stereoelectronic Effects : The methoxy group’s electron-donating nature stabilizes aromatic interactions, while the benzyloxy group provides steric bulk for selective binding .

生物活性

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyrrolidin-1-yl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a benzyloxy and methoxy group, contributing to its pharmacological profile. Its molecular formula is C20H26N2O2C_{20}H_{26}N_2O_2, with a molecular weight of approximately 342.43 g/mol.

This compound exhibits biological activity through several mechanisms:

  • Neurotransmitter Modulation : The structure suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which may influence mood and cognition.
  • Antimicrobial Activity : Studies indicate that similar compounds within the piperidine class have demonstrated antibacterial and antifungal properties, suggesting that this compound may also exhibit such activities.

Antimicrobial Activity

Research has shown that derivatives of piperidine have varying degrees of antimicrobial efficacy. A recent study evaluated the antibacterial activity of several piperidine derivatives against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDStaphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus
Control (Vancomycin)4Staphylococcus aureus

Note: TBD indicates that specific data for this compound is yet to be determined in the referenced studies.

Case Studies

  • Antiviral Activity : A related study focused on 3-phenylpiperidine derivatives demonstrated antiviral activity against various viruses, including HIV-1 and HSV-1. The derivatives showed moderate protection levels, indicating that structural modifications can enhance biological efficacy. The compound's structure suggests it could be similarly effective against viral pathogens.
  • Cytotoxicity Assessment : Cytotoxicity assays conducted on related compounds showed varying levels of cytotoxicity in human cell lines. For instance, one derivative exhibited a CC50 (50% cytotoxic concentration) of 92 µM in Vero cells, suggesting that careful optimization is necessary to enhance therapeutic windows while minimizing toxicity.

Research Findings

Recent literature emphasizes the need for further exploration into the biological activities of this compound:

  • Pyrrole Derivatives : Research on pyrrole-containing compounds has highlighted their potential as lead compounds for developing new antibacterial agents. Similar structural motifs in this compound may yield insights into its antibacterial properties .
  • Inhibitory Activities : Compounds with similar structures have been shown to inhibit key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. This suggests potential anti-inflammatory applications for this compound .

常见问题

Basic: What synthetic methodologies are recommended for optimizing the preparation of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyrrolidin-1-yl)piperidine?

Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. Key steps include:

  • Benzylation : Reacting 4-(pyrrolidin-1-yl)piperidine with 3-(benzyloxy)-4-methoxybenzyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the benzyl-methoxybenzyl substituent .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product. Purity ≥95% is critical for reproducible biological assays .
  • Validation : Confirm reaction completion via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates using 1^1H/13^{13}C NMR .

Basic: How can researchers confirm the structural identity and stereochemical configuration of this compound?

Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal X-ray diffraction (e.g., Mo-Kα radiation, 173 K). Data-to-parameter ratios >18.3 ensure reliability .
  • Spectroscopic Analysis :
    • NMR : Compare chemical shifts of aromatic protons (δ 6.8–7.4 ppm for benzyloxy/methoxy groups) and pyrrolidine/piperidine protons (δ 1.5–3.5 ppm) to reference spectra .
    • HRMS : Validate molecular weight (C24_{24}H30_{30}N2_2O2_2) with <2 ppm error .

Basic: What are the recommended storage conditions and stability profiles for this compound?

Answer:

  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Desiccate to avoid hygroscopic degradation .
  • Stability :
    • Thermal : Stable at room temperature for short-term (<1 week). Long-term storage requires –20°C .
    • Light Sensitivity : Protect from UV exposure; amber glass vials recommended .
  • Re-test Intervals : Every 6 months using HPLC (C18 column, acetonitrile/water gradient) to monitor degradation .

Advanced: How should researchers design assays to evaluate this compound’s biological activity, particularly for CNS targets?

Answer:

  • Target Selection : Prioritize receptors with structural homology to known piperidine ligands (e.g., sigma-1, 5-HT1A_{1A}) .
  • In Vitro Assays :
    • Binding Affinity : Radioligand displacement (e.g., 3^3H-labeled antagonists) in HEK293 cells expressing recombinant receptors. Include negative controls (DMSO vehicle) .
    • Functional Activity : cAMP/GTPγS assays for G-protein-coupled receptors .
  • Data Normalization : Express results as % inhibition relative to reference agonists/antagonists (e.g., haloperidol for sigma-1) .

Advanced: How can contradictory data in pharmacological studies (e.g., varying IC50_{50}50​ values across models) be resolved?

Answer:

  • Source Analysis :
    • Assay Conditions : Compare buffer pH, temperature, and ion concentrations (e.g., Mg2+^{2+} impacts GPCR binding) .
    • Cell Lines : Validate receptor expression levels (qPCR/Western blot) to rule out model-specific artifacts .
  • Statistical Methods : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-study variability. Meta-analysis tools (e.g., RevMan) can pool data from ≥3 independent studies .

Advanced: What strategies mitigate off-target effects during in vivo pharmacokinetic studies?

Answer:

  • Metabolic Profiling :
    • LC-MS/MS : Identify major metabolites in liver microsomes (human/rat). Monitor for N-dealkylation or benzyl ether cleavage .
    • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Dosing Regimens : Adjust administration routes (e.g., intraperitoneal vs. oral) to bypass first-pass metabolism .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing/powder handling .
  • Spill Management : Absorb with inert material (silica gel), seal in containers, and dispose via hazardous waste services .
  • Acute Exposure :
    • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .
    • Dermal Contact : Wash with soap/water for 15 minutes .

Advanced: How can computational modeling (e.g., molecular docking) guide the optimization of this compound’s selectivity?

Answer:

  • Docking Workflow :
    • Protein Preparation : Retrieve target structures from PDB (e.g., 6DG1 for sigma-1). Optimize protonation states using PROPKA .
    • Ligand Parameterization : Generate 3D conformers (OpenBabel) and assign charges (AM1-BCC) .
  • Analysis : Prioritize residues within 4 Å of the ligand (e.g., piperidine nitrogen interactions with Glu172 in sigma-1). Compare binding poses across homologs to identify selectivity determinants .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。